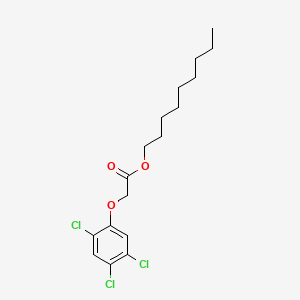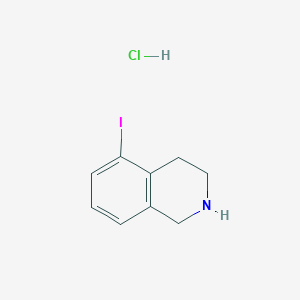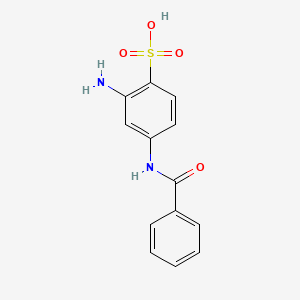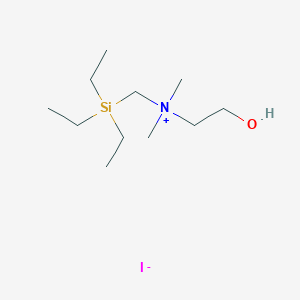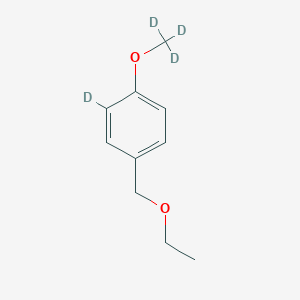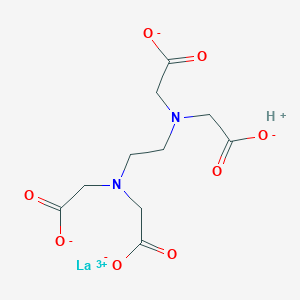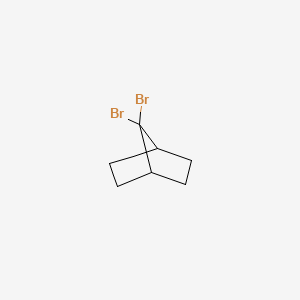
Dibromonorbornane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibromonorbornane is an organobromine compound derived from norbornane, a bicyclic hydrocarbon. It is characterized by the presence of two bromine atoms attached to the norbornane skeleton. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
Dibromonorbornane can be synthesized through the bromination of norbornene. The reaction typically involves the addition of bromine (Br₂) to norbornene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to norbornene in large reactors, ensuring efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Dibromonorbornane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: this compound can undergo dehydrohalogenation to form norbornene or other unsaturated derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form dibromonorbornanone or reduced to form norbornane.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Elimination: Formation of norbornene or other alkenes.
Oxidation: Formation of dibromonorbornanone.
Reduction: Formation of norbornane.
科学的研究の応用
Dibromonorbornane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dibromonorbornane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The compound’s unique structure allows for selective reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Dibromocyclohexane: Similar in structure but lacks the bicyclic framework of dibromonorbornane.
Dibromocamphor: Contains a similar bromine substitution pattern but has a different carbon skeleton.
Dibromobenzene: An aromatic compound with bromine substitutions on a benzene ring.
Uniqueness
This compound’s uniqueness lies in its bicyclic structure, which imparts distinct reactivity and stability compared to other dibromo compounds. Its rigid framework and specific substitution pattern make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
特性
CAS番号 |
26637-71-8 |
|---|---|
分子式 |
C7H10Br2 |
分子量 |
253.96 g/mol |
IUPAC名 |
7,7-dibromobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Br2/c8-7(9)5-1-2-6(7)4-3-5/h5-6H,1-4H2 |
InChIキー |
WQLOPWOVROOXQQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1C2(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


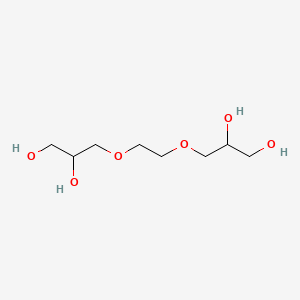

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)

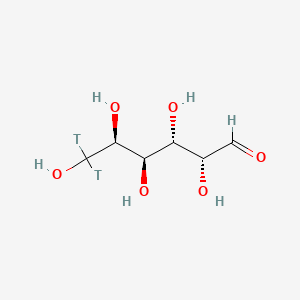
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)

